
Lubiprostone-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lubiprostone-d7 is a deuterated form of Lubiprostone, a prostaglandin E1 derivative. It is primarily used as a reference standard in analytical and research applications. Lubiprostone itself is known for its role in treating chronic idiopathic constipation and irritable bowel syndrome with constipation by activating chloride channels in the gastrointestinal tract .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lubiprostone-d7 involves the incorporation of deuterium atoms into the Lubiprostone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to ensure the efficient and consistent incorporation of deuterium atoms. The production process is designed to meet regulatory standards for purity and quality .
化学反应分析
Types of Reactions
Lubiprostone-d7, like its non-deuterated counterpart, can undergo various chemical reactions including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions can vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Lubiprostone-d7 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques.
Biology: Helps in studying the metabolic pathways and biological effects of Lubiprostone.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Lubiprostone.
Industry: Employed in the development and quality control of pharmaceutical formulations
作用机制
Lubiprostone-d7, like Lubiprostone, activates type 2 chloride channels (ClC-2) on the apical side of the gastrointestinal epithelial cells. This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen, which increases intestinal motility and facilitates bowel movements. The molecular targets and pathways involved include the chloride channels and associated signaling pathways that regulate fluid secretion and motility .
相似化合物的比较
Similar Compounds
Lubiprostone: The non-deuterated form, used for similar therapeutic purposes.
Linaclotide: Another compound used to treat constipation, but works by activating guanylate cyclase-C receptors.
Plecanatide: Similar to Linaclotide, it also activates guanylate cyclase-C receptors.
Uniqueness
Lubiprostone-d7 is unique due to its deuterium labeling, which provides advantages in analytical and research applications. The deuterium atoms make it distinguishable from its non-deuterated counterpart in mass spectrometry, allowing for more precise studies of its pharmacokinetics and metabolism .
生物活性
Lubiprostone-d7 is a deuterated form of lubiprostone, a bicyclic fatty acid primarily used to treat chronic constipation and irritable bowel syndrome with constipation (IBS-C). This article discusses its biological activity, efficacy, safety, pharmacokinetics, and relevant case studies.
Lubiprostone acts as a selective chloride channel activator (ClC-2) in the gastrointestinal tract. By stimulating the secretion of chloride ions into the intestinal lumen, it promotes the passive movement of sodium and water, resulting in increased intestinal fluid and improved bowel function. This mechanism enhances stool consistency and frequency of bowel movements, making it effective for treating constipation-related disorders .
2. Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. Studies indicate that lubiprostone is rapidly absorbed with peak plasma concentrations occurring within 2-4 hours post-administration. The elimination half-life ranges from 0.5 to 1 hour, allowing for twice-daily dosing regimens .
3.1 Chronic Constipation
In a double-blind, placebo-controlled trial involving 237 patients with chronic constipation, lubiprostone (24 mcg twice daily) significantly increased the mean number of spontaneous bowel movements (SBMs) compared to placebo (5.89 vs. 3.99 SBMs per week) at week one (P = 0.0001). Additionally, patients reported improvements in stool consistency and reduced straining .
Parameter | Lubiprostone (24 mcg) | Placebo | P-value |
---|---|---|---|
Mean SBMs at Week 1 | 5.89 | 3.99 | <0.0001 |
% Patients with SBM within 24h | 61.3% | 31.4% | <0.0001 |
3.2 Irritable Bowel Syndrome with Constipation (IBS-C)
A combined analysis from two phase-3 trials involving 1171 patients diagnosed with IBS-C showed that lubiprostone significantly improved overall symptom relief compared to placebo (17.9% vs. 10.1%, P = 0.001). The treatment was well-tolerated with a favorable safety profile .
4. Safety Profile
Lubiprostone has been shown to have a generally favorable safety profile, although gastrointestinal-related side effects such as diarrhea and nausea are common. In clinical trials, the incidence of adverse events was similar between lubiprostone and placebo groups .
Case Study: Efficacy in Diverse Populations
A study conducted on Mexican patients with chronic idiopathic constipation demonstrated that lubiprostone at a dose of 24 mcg twice daily was more effective than placebo in increasing SBM frequency at week one . This highlights the drug's efficacy across different demographics.
6. Conclusion
This compound exhibits significant biological activity through its mechanism as a chloride channel activator, leading to improved bowel function in patients with chronic constipation and IBS-C. Clinical trials consistently demonstrate its efficacy and tolerability, making it a valuable treatment option for these conditions.
属性
分子式 |
C20H32F2O5 |
---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-oxooctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17,24H,2-13H2,1H3,(H,26,27)/t14-,15-,17-/m1/s1/i1D3,2D2,3D2 |
InChI 键 |
DBVFKLAGQHYVGQ-QHZIEZROSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)(F)F |
规范 SMILES |
CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。